![molecular formula C25H26FN5O2S B2454500 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053075-53-8](/img/structure/B2454500.png)
5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
The compound “5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The crystal structure of a related compound has been reported , which could provide some insights into the structure of this compound.Scientific Research Applications
Urease Inhibition
Background: Highly pathogenic bacteria rely on an enzyme called urease to colonize and maintain themselves. Inhibiting urease enzymes can be a promising strategy to prevent ureolytic bacterial infections.
Research Findings:- A study synthesized and screened a novel series of benzimidazole derivatives, including the compound .
Keywords: Benzimidazole, drug design, Helicobacter pylori, heterocyclic chemistry, synthesis, urease inhibitor.
PPAR Agonism
Background: Peroxisome proliferator-activated receptors (PPARs) play essential roles in lipid metabolism, inflammation, and glucose homeostasis.
Research Findings:PAK4 Inhibition
Background: P21-activated kinase 4 (PAK4) is involved in cell proliferation, migration, and invasion.
Research Findings:Anti-Fibrotic Activity
Background: Fibrosis is characterized by excessive tissue scarring and can lead to organ dysfunction.
Research Findings:- Fourteen compounds were synthesized, showing better anti-fibrotic activities than Pirfenidone (a known anti-fibrotic drug) and Bipy55′DC .
These findings highlight the diverse applications of the compound, ranging from urease inhibition to anti-fibrotic potential. Researchers continue to explore its therapeutic properties in various contexts. 🌟
Read the full article here Read more about the PPAR agonist Access the PAK4 inhibitor study Explore the anti-fibrotic activity research
Future Directions
properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-16(2)22-24(33)31-23(28-22)17-7-3-5-9-19(17)27-25(31)34-15-21(32)30-13-11-29(12-14-30)20-10-6-4-8-18(20)26/h3-10,16,22H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCDNHVGPTOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one |
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